2,3-Dimethylhydroquinone

Descripción

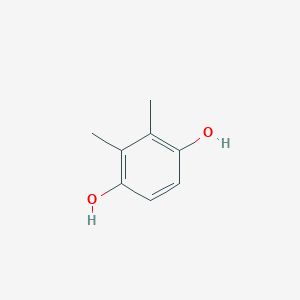

2,3-Dimethylhydroquinone (DMHQ; CAS 608-43-5) is a dihydroxybenzene derivative with two methyl substituents at the 2- and 3-positions. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol. DMHQ exhibits a melting point of 223–225°C and moderate water solubility . The compound is notable for its redox activity, serving as a substrate in enzymatic oxidation reactions and a precursor in synthetic chemistry. DMHQ is also identified as a major constituent (~44.79%) in Nigella sativa essential oil, contributing to its antioxidant properties .

Propiedades

IUPAC Name |

2,3-dimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJGUBZTZWCMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870679 | |

| Record name | 2,3-dimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-43-5, 1321-28-4 | |

| Record name | 2,3-Dimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-dimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0L7HG609J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Overview

A classical method involves diazotization of 2,3-dimethylaniline followed by thermal decomposition in acidic media. This approach, detailed in a German patent (DE3818696C1), proceeds via a diazonium intermediate, which undergoes hydrolysis to yield 2,3-dimethylhydroquinone.

Experimental Procedure

-

Step 1: Diazotization :

2,3-Dimethylaniline is treated with sodium nitrite (NaNO₂) in 50% sulfuric acid at 0–5°C. The diazonium salt forms instantaneously. -

Step 2: Decomposition :

The diazonium salt is heated to 80–150°C in 50% H₂SO₄, producing this compound. Toluene or butanol is added to absorb byproducts.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 70–76% |

| Purity | >95% (HPLC) |

| Reaction Time | 1.5–2 hours |

This method offers simplicity and scalability, though it requires careful temperature control to avoid overoxidation.

PCC/SiO₂-Promoted Double Oxidation of 3-Cyclohexene-1,2-diols

Synthetic Pathway

Kim and Koo (2007) developed a two-step oxidation strategy using pyridinium chlorochromate (PCC) adsorbed on silica gel.

Step 1: α-Hydroxylation of Conjugated Cyclohexenones

Cyclohexenones undergo α-hydroxylation using mCPBA (meta-chloroperbenzoic acid) to form 3-cyclohexene-1,2-diols.

Step 2: PCC/SiO₂ Oxidation

The diols are oxidized with PCC/SiO₂ in dichloromethane, yielding this compound via double dehydrogenation.

Optimization Insights

-

Catalyst Loading : 1.5 equiv PCC/SiO₂ maximizes yield.

-

Solvent : Dichloromethane minimizes side reactions.

Radical Alkylation of 1,4-Benzoquinone

Mechanism and Conditions

Radical-initiated alkylation employs persulfate (S₂O₈²⁻) and silver nitrate (AgNO₃) to generate alkyl radicals from carboxylic acids. These radicals couple with 1,4-benzoquinone, followed by reduction to the hydroquinone.

Example: Synthesis from Adipic Acid

Yield and Scalability

| Parameter | Value |

|---|---|

| Isolated Yield | 65–70% |

| Scalability | Pilot-scale validated |

This method is favored for synthesizing alkyl-substituted hydroquinones with tailored side chains.

Electrochemical Oxidation in the Presence of CH Acids

Novel Electrochemical Synthesis

Hosseiny Davarani et al. (2006) demonstrated an eco-friendly electrochemical method using an undivided cell.

Procedure

-

Electrolyte : Water/acetonitrile (85:15) with 0.1 M LiClO₄.

-

Anode : Pt electrode; Cathode : Stainless steel.

-

Substrate : this compound oxidized at +0.8 V vs. Ag/AgCl.

Key Advantages

-

Atomic Economy : >90% due to in situ quinone formation.

-

Byproduct Minimization : No stoichiometric oxidants required.

Enzymatic Synthesis Using Cross-Linked Laccase/Lipase

Biocatalytic Approach

A Chinese patent (CN107653273B) describes a tandem enzymatic process:

-

Laccase : Oxidizes this compound to 2,3-dimethyl-1,4-benzoquinone.

-

Lipase : Catalyzes C–N cross-coupling with alkylamines.

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion | 95–97% |

| Yield | 92–95% |

| Enzyme Reusability | 8–12 cycles |

This method highlights the potential for green chemistry in hydroquinone synthesis.

Comparative Analysis of Methods

Efficiency and Sustainability

| Method | Yield (%) | Cost | Environmental Impact |

|---|---|---|---|

| Diazotization | 70–76 | Low | Moderate (acid waste) |

| PCC Oxidation | 68–72 | High | High (Cr waste) |

| Radical Alkylation | 65–70 | Medium | Moderate |

| Electrochemical | 85–90 | Low | Low |

| Enzymatic | 92–95 | High | Very Low |

Industrial Applicability

-

Diazotization : Preferred for bulk production despite waste concerns.

-

Enzymatic : Emerging for high-purity pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Major Products Formed:

Oxidation: 2,3-Dimethylbenzoquinone

Reduction: this compound

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

1. Antioxidant Properties

2,3-Dimethylhydroquinone is recognized for its antioxidant capabilities, acting as a chain-breaking antioxidant that terminates radical reactions by reacting with peroxy radicals. This property makes it valuable in various formulations requiring oxidative stability .

2. Electrochemical Applications

The compound has been extensively studied for its electrochemical behavior. Research indicates that DMHQ can be oxidized to p-benzoquinone, which can further react with nucleophiles in aqueous solutions. This property is utilized in the electrochemical synthesis of complex organic molecules, showcasing high atomic economy and environmentally friendly processes .

Case Study: Electrooxidation Mechanisms

In a study involving the electrooxidation of DMHQ, cyclic voltammetry was employed to investigate its interactions with various nucleophiles. The results demonstrated the formation of multiple products through different electrochemical mechanisms, highlighting DMHQ's versatility as an electron donor in redox reactions .

Applications in Organic Synthesis

1. Synthesis of Natural Products

DMHQ serves as a precursor in the synthesis of various natural compounds and bioregulatory substances. For example, it has been used to synthesize lactones and other derivatives through selective oxidation and reduction processes, demonstrating its utility in producing complex organic molecules with high yields .

2. Pharmaceutical Applications

Research indicates that DMHQ can be utilized in the synthesis of pharmaceutical intermediates. Its ability to undergo transformations while maintaining structural integrity allows for the development of new therapeutic agents .

Data Table: Summary of Applications

Mecanismo De Acción

2,3-Dimethylhydroquinone exerts its effects primarily through its antioxidant properties. It acts as a chain-breaking antioxidant by donating electrons to reactive oxygen species, thereby terminating the chain reaction of lipid peroxidation. This compound can also participate in redox reactions, serving as an electron donor for various redox intermediates .

Comparación Con Compuestos Similares

Table 1. Reaction Rate Constants (M⁻¹s⁻¹) with MPO (pH 7, 15°C)

| Compound | Compound I Reaction | Compound II Reaction |

|---|---|---|

| Hydroquinone | 5.6 × 10⁷ | 4.5 × 10⁶ |

| 2,3-Dimethylhydroquinone | 1.3 × 10⁶ | 1.9 × 10⁵ |

| 2,3,5-Trimethylhydroquinone | 3.1 × 10⁶ | 4.5 × 10⁴ |

Antioxidant Activity

DMHQ’s antioxidant capacity in Nigella sativa essential oil surpasses that of thymoquinone and p-cymene, as shown by DPPH and ABTS assays. However, thymoquinone is more potent in scavenging free radicals at lower concentrations (IC₅₀: 10–20 ppm vs. DMHQ’s IC₅₀: 460 ppm) . Principal component analysis (PCA) linked DMHQ’s high phenolic content to antioxidant efficacy, distinguishing it from less active extracts like hexane or water .

Antimicrobial and Biofilm Inhibition

In Staphylococcus aureus biofilm assays, DMHQ (MIC: 50 µg/mL) outperformed 2,6-dimethylhydroquinone (MIC: 50 µg/mL but lower growth inhibition) and 2,5-di-tert-butylhydroquinone (MIC: >400 µg/mL). The 2,3-methyl configuration enhances biofilm disruption compared to other substituted hydroquinones .

Electrochemical Behavior

DMHQ undergoes electrochemical oxidation to form benzoquinone intermediates, which participate in Michael additions with o-phenylenediamines. This reactivity is mechanistically distinct from 2,5-dimethylhydroquinone, which forms different radical intermediates. DMHQ’s ECECC mechanism (Electrochemical-Chemical-Electrochemical-Chemical-Chemical) enables efficient synthesis of phenazine derivatives .

Environmental and Toxicological Impact

Under high-temperature conditions, DMHQ generates benzoquinone-type radicals stabilized by methyl groups. These radicals are more environmentally persistent than those from non-methylated hydroquinones (e.g., HQ), increasing oxidative stress and DNA damage risks . In contrast, 2,3-dicyanohydroquinone (CAS 4733-50-0), with electron-withdrawing cyano groups, exhibits lower radical stability but higher synthetic utility in pharmaceuticals .

Physical and Structural Properties

- Melting Point: DMHQ (223–225°C) vs. 2,5-dimethylhydroquinone (reported ~250°C) .

- Solubility: DMHQ’s water solubility is lower than HQ but higher than 2,3,5-trimethylhydroquinone due to balanced hydrophobicity from methyl groups .

Actividad Biológica

2,3-Dimethylhydroquinone (DMHQ) is a derivative of hydroquinone, which is known for its antioxidant properties and potential biological activities. This article explores the biological activity of DMHQ, focusing on its effects on microbial virulence, antioxidant capabilities, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 150.16 g/mol

Antioxidant Activity

DMHQ exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which can contribute to oxidative stress and various diseases. The antioxidant activity of DMHQ can be quantitatively assessed using various assays such as DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µg/ml) |

|---|---|

| DPPH | 189.53 |

| ABTS | 17.96 |

These values indicate that DMHQ is effective in neutralizing free radicals, making it a candidate for further research in therapeutic applications against oxidative stress-related conditions .

Antimicrobial Activity

Recent studies have demonstrated that DMHQ can inhibit the biofilm formation and virulence factor production in various bacterial species, particularly Vibrio parahaemolyticus. This effect is crucial as biofilm formation is a key factor in the pathogenicity of many bacteria.

- Mechanism : DMHQ suppresses motility, indole production, and protease activity in these bacteria, which are essential for their virulence .

| Bacterial Species | Effect on Biofilm Formation | Virulence Factors Inhibited |

|---|---|---|

| Vibrio parahaemolyticus | Significant reduction | Motility, Indole Production |

Case Studies

- Vibrio spp. Study : In a study published in ScienceDirect, researchers evaluated the impact of hydroquinone derivatives, including DMHQ, on Vibrio spp. They found that DMHQ significantly reduced biofilm formation and virulence factor production, suggesting its potential as an antibacterial agent .

- Antioxidant Efficacy : A study assessing various extracts indicated that DMHQ showed lower IC50 values compared to other extracts tested for radical scavenging activities, reinforcing its effectiveness as an antioxidant agent .

Therapeutic Potential

The biological activities of DMHQ suggest several therapeutic applications:

- Antioxidant Supplementation : Due to its strong antioxidant properties, DMHQ could be considered for use in dietary supplements aimed at reducing oxidative stress.

- Antibacterial Agent : Its ability to inhibit biofilm formation positions DMHQ as a potential candidate for developing new antibacterial treatments against resistant strains of bacteria.

Q & A

Q. What experimental designs minimize by-product formation in Friedel-Crafts syntheses of this compound derivatives?

- Methodology : Adjust acrylic acid stoichiometry (1:1 molar ratio) and reaction time (≤12 hours) to favor monoadduct formation. Introduce Lewis acid catalysts (e.g., AlCl₃) at low concentrations (0.5–1.0 equiv) to enhance regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.